2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide
Description
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-28-18-9-8-16(20(29-2)21(18)30-3)22(26)24-15-7-6-14-10-11-25(17(14)13-15)23(27)19-5-4-12-31-19/h4-9,12-13H,10-11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKYBJAMBJQXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. Common synthetic methods include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes to form indoles.
Paal-Knorr Synthesis: This method is used to synthesize thiophene derivatives by reacting 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring can participate in electron transfer reactions, influencing cellular processes. Overall, the compound’s effects are mediated through its ability to interact with multiple biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other benzamide derivatives and indoline-containing analogs. Below is a systematic analysis based on substituent effects, pharmacophore features, and reported biological activities.
Structural Analogues with Benzamide Backbones
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl-substituted benzamides (, compounds 5–8):
These derivatives share the benzamide core but differ in substituents on the phenyl ring (e.g., methoxy, ethoxy, propoxy). Unlike the target compound, they lack the indoline-thiophene hybrid system, resulting in reduced steric bulk and altered lipophilicity. For instance, the methoxy-substituted analog (compound 5) exhibits moderate solubility in polar solvents, whereas the ethoxy variant (compound 6) shows enhanced membrane permeability due to increased hydrophobicity .- OPC31260 (): A tetrahydrobenzazepine-based benzamide with a 2-methylbenzoylamino group. While OPC31260 targets vasopressin receptors, the trimethoxy-thiophene-indoline compound may exhibit divergent receptor selectivity due to its extended aromatic system and electron-rich thiophene moiety.
Indoline-Containing Compounds
SR49059 ():
This indoline derivative features a chlorophenyl and dimethoxysulfonyl group. Its high affinity for vasopressin V1a receptors contrasts with the target compound’s untested receptor profile. The thiophene-2-carbonyl group in the latter could enhance π-π stacking interactions compared to SR49059’s sulfonyl group .SSR149415 ():
A chlorinated indole-benzamide with a pyrrolidinecarboxamide side chain. Its pharmacokinetic profile (oral bioavailability: ~40%) suggests that the trimethoxy-thiophene compound’s solubility and bioavailability may require optimization, as bulky trimethoxy groups often reduce aqueous solubility .
Thiophene-Containing Analogues
- VPA985 (): A pyrrolobenzodiazepine-thiophene hybrid. However, VPA985’s fluorophenyl group confers distinct electronic properties compared to the trimethoxybenzamide group in the target compound .
Data Table: Key Properties of Selected Analogues
Research Findings and Limitations
- However, this may also increase metabolic susceptibility to demethylation .
- Thiophene vs. Phenyl : Thiophene’s aromaticity is weaker than benzene, which could reduce stacking interactions but improve solubility. Comparative studies on analogues suggest thiophene-containing compounds exhibit faster clearance rates .
- Gaps in Data: No direct pharmacological data (e.g., IC50, bioavailability) are available for the target compound. Predictions are extrapolated from structural analogs, necessitating experimental validation.
Biological Activity
2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structure combines an indole moiety with thiophene and methoxy groups, which may contribute to its biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
- Molecular Formula : C23H22N2O5S
- Molecular Weight : 438.5 g/mol
- CAS Number : 1021220-88-1
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the thiophene moiety have been associated with enhanced antibacterial and antifungal activities.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Amphotericin B | 0.50 | Cryptococcus neoformans |
| Ciprofloxacin | ≤1 - >5 | Various Gram-negative bacteria |
The MIC values for the compound are yet to be determined (TBD) in specific studies but are anticipated to be comparable to known standards like amphotericin B and ciprofloxacin based on structural similarities.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation effectively.
Case Study: Cytotoxic Effects
In a recent study, the cytotoxicity of related indole derivatives was assessed against cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The results indicated that some derivatives were more potent than cisplatin, a standard chemotherapeutic agent.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Cisplatin | MDA-MB-231 | 10 | Reference |
| Cisplatin | SUIT-2 | 5 | Reference |
| Cisplatin | HT-29 | 15 | Reference |
While specific mechanisms for this compound are still under investigation, it is hypothesized that the presence of methoxy groups enhances lipophilicity, facilitating cellular uptake. Additionally, the indole structure may interact with DNA or proteins involved in cell cycle regulation.
Q & A
Q. Table 1: Representative Synthesis Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Indoline formation | Pd/C, H₂, EtOH | 75 | |
| Thiophene coupling | Thiophene-2-COCl, Et₃N, THF | 82 | |
| Amide bond formation | Trimethoxybenzoyl chloride, RT | 70 |
Q. Table 2: NMR Chemical Shifts (Key Groups)
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Trimethoxy-OCH₃ | 3.72–3.88 (s, 9H) | 56.1–60.9 |
| Indoline NH | 8.44 (s, 1H) | - |
| Thiophene C=O | - | 168.6 |
| (Data from ) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
